![molecular formula C20H22BNO3 B8245250 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile](/img/structure/B8245250.png)
2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile
Overview
Description
2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile is a useful research compound. Its molecular formula is C20H22BNO3 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile has been synthesized and structurally characterized. The molecular structures of this compound and related derivatives have been confirmed by various spectroscopic methods (FT-IR, NMR) and mass spectrometry. X-ray diffraction and density functional theory (DFT) calculations have been used to optimize molecular crystal structures, providing insights into their conformational and vibrational properties (Wu et al., 2021).
Application in Fluorescence Probes
This compound has been utilized in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes, such as CSTBPin, demonstrate specific fluorescence responses towards H2O2, indicating their potential application in analytical chemistry for detecting peroxide-based compounds (Lampard et al., 2018).
Boronic Acid Ester Intermediates
The compound and its derivatives are important intermediates in the synthesis of boric acid ester compounds with benzene rings. These intermediates have been prepared through multi-step reactions, including substitution reactions, and analyzed using various spectroscopic methods and DFT calculations. These studies highlight the compound's significance in the synthesis of complex organic molecules (Huang et al., 2021).
Modification for Improved Cytoprotection
2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile has also been modified for enhanced stability and efficiency in cytoprotection against oxidative stress. These modifications have led to the development of derivatives with improved hydrolytic stability and prochelator-to-chelator conversion efficiency, indicating potential therapeutic applications (Wang & Franz, 2018).
Crystal Structure and Reactivity
Studies on the crystal structure and reactivity of derivatives of this compound have provided insights into their chemical behavior. Such studies contribute to a better understanding of the structural and chemical properties of boron-containing organic compounds, which are relevant in various fields of chemistry (Breuer et al., 1989).
properties
IUPAC Name |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-9-11-18(12-10-17)23-14-16-8-6-5-7-15(16)13-22/h5-12H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATMDXWEGSGLAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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